molecular formula C18H18F4O2 B1394476 (4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol CAS No. 875548-97-3

(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-YL)methanol

Cat. No.: B1394476
CAS No.: 875548-97-3
M. Wt: 342.3 g/mol
InChI Key: XSZIJSCGSTXKKI-UHFFFAOYSA-N
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Description

(4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-yl)methanol: is a complex organic compound characterized by its unique structural features, including a biphenyl core with various substituents such as fluorine, isopropyl, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the biphenyl core with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic aromatic substitution reactions can be performed using strong nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of substituents on the biphenyl core. Similar compounds include:

  • 4'-Fluoro-2'-methoxy-biphenyl-2-yl)methanol: Lacks the isopropyl and trifluoromethyl groups.

  • 5'-Isopropyl-2'-methoxy-biphenyl-2-yl)methanol: Lacks the fluorine and trifluoromethyl groups.

  • 4'-Trifluoromethyl-2'-methoxy-biphenyl-2-yl)methanol: Lacks the fluorine and isopropyl groups.

These differences in structure can lead to variations in chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of (4'-Fluoro-5'-isopropyl-2'-methoxy-4-trifluoromethyl-biphenyl-2-yl)methanol .

Properties

IUPAC Name

[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4O2/c1-10(2)14-7-15(17(24-3)8-16(14)19)13-5-4-12(18(20,21)22)6-11(13)9-23/h4-8,10,23H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZIJSCGSTXKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CO)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128094
Record name 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875548-97-3
Record name 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875548-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Fluoro-2′-methoxy-5′-(1-methylethyl)-4-(trifluoromethyl)[1,1′-biphenyl]-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methoxy-4-fluoro-5-isopropylphenyl)-5-(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETM5V37JXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A mixture of [2-iodo-5-(trifluoromethyl)phenyl]methanol (Intermediate 11, 3.09 g, 10.2 mmol), (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid (Intermediate 6, 4.34 g, 20.5 mmol), (Ph3P)4Pd (1.42 g, 1.23 mmol) and Na2CO3 (9.11 g, 85.9 mmol) in benzene/EtOH/H2O (7:1:3, 250 mL) was heated at reflux for 24 h under N2. After cooling to room temperature, the aqueous phase was separated and extracted with CH2Cl2 (3×50 mL). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography on silica gel (65×200 mm, 0-20% EtOAc in hexanes gradient) to afford 4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methanol. Rf=0.50 (20% EtOAc in hexanes). 1H NMR (500 MHz, CDCl3) δ 7.86 (s, 1H), 7.59 (d, J=6.7 Hz, 1H), 7.30 (d, J=7.9 Hz, 1H), 6.99 (d, J=8.6 Hz, 1H), 6.68 (d, J=12.0 Hz, 1H), 4.52 (br s, 1H), 4.46 (br s, 1H), 3.73 (s, 3H), 3.25-3.17 (m, 1H), 1.82 (br s, 1H), 1.24 (d, J=6.8 Hz, 6H).
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step One
Name
benzene EtOH H2O
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
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catalyst
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of [2-iodo-5-(trifluoromethyl)phenyl]methanol (EXAMPLE 69) (3.09 g, 10.2 mmol), (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid (4.34 g, 20.5 mmol), (Ph3P)4Pd (1.42 g, 1.23 mmol) and Na2CO3 (9.11 g, 85.9 mmol) in benzene/EtOH/H2O (7:1:3, 250 mL) was heated at reflux for 24 h under N2. After cooling to room temperature, the aqueous phase was separated and extracted with CH2Cl2 (3×50 mL). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 65×200 mm, 0-20% EtOAc in hexanes gradient) to afford 4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methanol. Rf=0.50 (20% EtOAc in hexanes). 1H NMR (500 MHz, CDCl3) δ 7.86 (s, 1H), 7.59 (d, J=6.7 Hz, 1H), 7.30 (d, J=7.9 Hz, 1H), 6.99 (d, J=8.6 Hz, 1H), 6.68 (d, J=12.0 Hz, 1H), 4.52 (br s, 1H), 4.46 (br s, 1H), 3.73 (s, 3H), 3.25-3.17 (m, 1H), 1.82 (br s, 1H), 1.24 (d, J=6.8 Hz, 6H).
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step One
Name
benzene EtOH H2O
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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